1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 842972-72-9
VCID: VC7803733
InChI: InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13)
SMILES: C1CCC2=C(CC1)NN=C2C(=O)O
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

CAS No.: 842972-72-9

Cat. No.: VC7803733

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid - 842972-72-9

Specification

CAS No. 842972-72-9
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13)
Standard InChI Key NFNLJMOKEMQHAB-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)NN=C2C(=O)O
Canonical SMILES C1CCC2=C(CC1)NN=C2C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

The compound’s defining feature is its seven-membered cyclohepta[c]pyrazole ring fused with a pyrazole moiety. The saturated hexahydro structure reduces ring strain, while the carboxylic acid group at the 3-position introduces polarity and hydrogen-bonding capacity. This configuration is critical for interactions with biological targets, as evidenced by its polar surface area of 53.93 Ų .

The IUPAC name, 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, reflects its bicyclic system and substituent orientation. Key identifiers include:

Table 1: Molecular Identity

PropertyValueSource
CAS Registry Numbers842972-72-9, 856256-63-8
Molecular FormulaC9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight180.2 g/mol
SMILESC1CCC2=C(CC1)NN=C2C(=O)O
InChIKeyNFNLJMOKEMQHAB-UHFFFAOYSA-N

Stereochemical Considerations

Despite its achiral nature, the compound’s conformational flexibility allows for multiple ring puckering modes, which may influence binding interactions. Computational models suggest that the cycloheptane ring adopts a boat-like conformation, stabilizing the pyrazole-carboxylic acid system .

Synthesis and Preparation Methods

Multi-Step Synthetic Pathways

Synthesis typically begins with pyrazole precursors undergoing cyclization to form the seven-membered ring. A common approach involves:

  • Cyclization: Intramolecular aldol condensation or [3+4] cycloaddition to construct the cyclohepta[c]pyrazole core.

  • Carboxylation: Introduction of the carboxylic acid group via Kolbe-Schmitt reaction or carbon dioxide fixation under high pressure.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄ (cat.), 80°C, 12 hr45–60%
CarboxylationCO₂, K₂CO₃, 100 atm, 150°C30–40%

Optimization efforts focus on improving yield through catalyst screening (e.g., transition metal complexes) and solvent selection.

Purification and Characterization

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is standard. Structural confirmation employs:

  • NMR: Distinct signals for cycloheptane protons (δ 1.2–2.8 ppm) and carboxylic acid (δ 12.1 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 180.2 .

Physicochemical Properties and Computational Data

Solubility and Partitioning

The carboxylic acid group enhances aqueous solubility (logS = -1.37), though the compound remains more soluble in polar organic solvents (e.g., DMSO). Its logP of 1.16 indicates moderate lipophilicity, balancing membrane permeability and solubility .

Table 3: Key Physicochemical Parameters

ParameterValueMethod
logP1.16Computational
logD (pH 7.4)-1.73Experimental
Polar Surface Area53.93 ŲDFT Calculation
Hydrogen Bond Donors2Experimental

Stability and Reactivity

The compound exhibits stability under ambient conditions but degrades under strong acids/bases. The pyrazole ring participates in electrophilic substitution, while the carboxylic acid undergoes esterification or amidation .

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